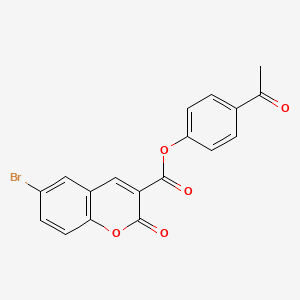

4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

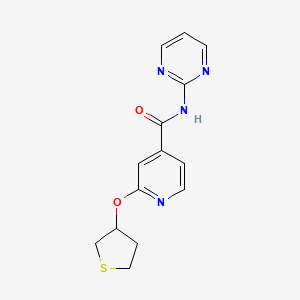

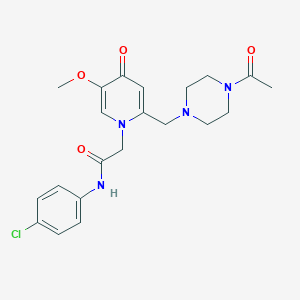

The synthesis of 2H/4H-chromene (2H/4H-ch) compounds, such as “4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate”, has attracted considerable attention due to their versatile biological profiles. Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs . For instance, CF3COOH has been found to catalyze the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 2H/4H-chromene (2H/4H-ch) scaffold. The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen . The structure of similar compounds has been proved by single crystal X-rays diffraction analysis .Chemical Reactions Analysis

The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency in various chemical reactions. For instance, in C–N⋯π interaction, the CN of the molecule interacts with the 2H-pyran ring of the symmetry-related molecule with N⋯π distance of 3.370 Å .科学的研究の応用

Anticancer Activity and Drug Resistance

Research has shown that certain analogues of 4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibit potential in mitigating drug resistance in cancer cells. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1), a stable analogue, has been demonstrated to synergize with various cancer therapies in leukemia cells, overcoming acquired drug resistance. Further structure-activity relationship (SAR) studies have led to the development of compounds with low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, highlighting their promise as anticancer agents targeting multiple drug resistance (Das et al., 2009).

Synthesis Methodologies

The synthesis of chromene derivatives, including those related to this compound, is of significant interest due to their pharmacological properties. For example, one study describes the one-pot synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates through successive Michael reactions on chromone derivatives. This highlights the versatility of chromene scaffolds in synthetic chemistry, offering a pathway to a variety of functionalized compounds (Terzidis et al., 2008).

Kinetics and Thermodynamics

Kinetic and thermodynamic studies of 2H-chromene derivatives, including this compound, provide insights into their reaction mechanisms and potential applications. For instance, the synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate explored the kinetics and mechanism of its formation, contributing to the understanding of chromene synthesis and its challenges (Asheri et al., 2016).

Antioxidant and Antibacterial Agents

Compounds derived from this compound have been explored for their antioxidant and antibacterial properties. One study details the synthesis of indolyl-4H-chromene-3-carboxamides, demonstrating their potential as antioxidant and antibacterial agents. This underscores the broader applicability of chromene derivatives in developing new therapeutic agents (Subbareddy & Sumathi, 2017).

GPR35 Agonist

Research into 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a compound structurally related to this compound, has identified it as a potent and selective agonist for the orphan G protein-coupled receptor GPR35. This discovery opens up new avenues for studying and targeting GPR35 in various pathological conditions (Thimm et al., 2013).

将来の方向性

The future directions in the research of “4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” and similar compounds could involve exploring their potential in drug discovery and material synthesis. Further studies could also focus on improving the synthesis methods and understanding the structure-activity relationship among the series .

特性

IUPAC Name |

(4-acetylphenyl) 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO5/c1-10(20)11-2-5-14(6-3-11)23-17(21)15-9-12-8-13(19)4-7-16(12)24-18(15)22/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJSJFNKBJZFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

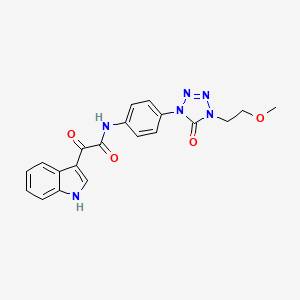

![N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2830200.png)

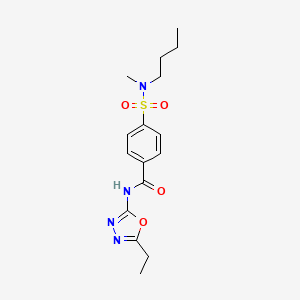

![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)

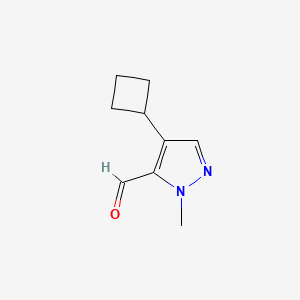

![Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2830221.png)